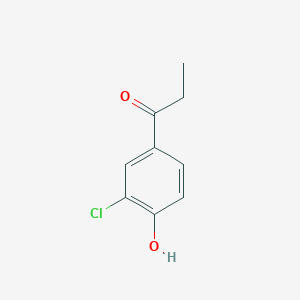

1-(3-Chloro-4-hydroxyphenyl)propan-1-one

説明

Historical Context and Discovery within the Propiophenone (B1677668) Class

The synthesis of propiophenones has been a fundamental aspect of organic chemistry for over a century. The foundational method for their preparation is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. youtube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as benzene (B151609) or its derivatives, with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, like aluminum chloride. youtube.comorganic-chemistry.orglibretexts.org

While the specific discovery of 1-(3-Chloro-4-hydroxyphenyl)propan-1-one is not well-documented in historical records, its synthesis can be logically inferred through the application of the Friedel-Crafts acylation to a substituted benzene ring. The likely precursor for its synthesis would be 2-chlorophenol (B165306), which upon acylation with propionyl chloride would yield the target molecule. The directing effects of the chloro and hydroxyl groups on the aromatic ring would influence the position of the incoming acyl group.

The broader class of substituted propiophenones gained prominence as versatile intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. chemicalbook.comprepchem.comcymitquimica.com For instance, propiophenone itself is a precursor in the synthesis of drugs like the appetite suppressant phenmetrazine. chemicalbook.com The exploration of various substituted propiophenones has been driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Contemporary Significance in Chemical and Biological Sciences

In modern chemical and biological research, this compound is primarily recognized as a valuable chemical intermediate. sigmaaldrich.cn Its bifunctional nature, possessing both a reactive ketone group and a phenolic hydroxyl group, along with the influence of the chloro substituent, makes it a useful building block for the synthesis of a wide range of more complex molecules.

The presence of the chloro and hydroxyl groups on the phenyl ring is of particular interest. Halogenated compounds, especially those containing chlorine, often exhibit enhanced biological activities. nih.govmdpi.com The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. cymitquimica.com

While direct biological studies on this compound are limited, research on structurally related compounds, such as chalcones (which share the α,β-unsaturated ketone system that can be derived from propiophenones), provides insights into its potential significance. Studies on chalcone (B49325) derivatives with chloro and hydroxy substitutions have revealed promising antiproliferative and antimicrobial activities. orientjchem.orgmdpi.comnih.govmdpi.com For example, some chlorinated flavones, which are structurally related to chalcones, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. nih.gov

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 2892-27-5 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Appearance | Solid |

| Primary Role | Chemical Intermediate |

Overview of Research Trajectories and Potential Areas of Inquiry

The current understanding of this compound suggests several promising trajectories for future research. Given its structural motifs, this compound and its derivatives represent a fertile ground for medicinal chemistry and drug discovery.

Potential Areas of Inquiry:

Antimicrobial Drug Development: Drawing parallels from the observed antimicrobial properties of chlorinated flavonoids and chalcones, a key area of investigation would be the synthesis and evaluation of derivatives of this compound for their activity against a broad spectrum of pathogenic bacteria and fungi. nih.govmdpi.comnih.gov The synergistic effect of the chloro and hydroxyl groups could be a critical factor in designing potent antimicrobial agents.

Anticancer Agent Exploration: The propiophenone and chalcone scaffolds are present in numerous compounds with demonstrated anticancer activity. sigmaaldrich.comnih.gov Research could focus on modifying the structure of this compound to enhance its cytotoxic effects against various cancer cell lines. The introduction of additional pharmacophores or the synthesis of heterocyclic derivatives could be a viable strategy.

Enzyme Inhibition Studies: The presence of the hydroxyphenyl group suggests the potential for interaction with various enzymes. For instance, a related compound, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, has been noted as a GABA transaminase inhibitor. cymitquimica.com Investigating the inhibitory potential of this compound and its derivatives against other enzymes of therapeutic interest could uncover new pharmacological applications.

Advanced Material Synthesis: Beyond its biological potential, the reactivity of this compound makes it a candidate for the synthesis of novel polymers and materials. The phenolic hydroxyl group can be used for polymerization reactions, and the ketone functionality allows for a variety of chemical transformations.

Structure

3D Structure

特性

IUPAC Name |

1-(3-chloro-4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTOCDALRUBACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379607 | |

| Record name | 1-(3-chloro-4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-27-5 | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chloro-4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 1-(3-chloro-4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Methodologies of 1 3 Chloro 4 Hydroxyphenyl Propan 1 One

Established Synthetic Routes for Propiophenone (B1677668) Derivatives

The synthesis of propiophenone and its substituted derivatives is well-documented, relying on several classical organic reactions. These methods are foundational in constructing the characteristic aryl ketone structure.

Friedel-Crafts Acylation Approaches to Substituted Propiophenones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic aromatic substitution of an arene with an acylating agent. sigmaaldrich.comorganic-chemistry.org Developed by Charles Friedel and James Mason Crafts in 1877, this reaction typically uses an acyl chloride (like propionyl chloride) or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comwikipedia.org

The mechanism begins with the formation of a complex between the Lewis acid and the halogen of the acyl chloride, which then generates a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile subsequently attacks the aromatic ring. A key feature of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, which prevents further acylation reactions. organic-chemistry.org However, the product ketone can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst. wikipedia.org

For the synthesis of substituted propiophenones like 1-(3-chloro-4-hydroxyphenyl)propan-1-one, the starting arene would be 2-chlorophenol (B165306). The hydroxyl and chloro groups on the aromatic ring are ortho- and para-directing. The reaction of chlorobenzene (B131634) with acetyl chloride in the presence of aluminum chloride, for example, yields a mixture of ortho and para isomers, with the para isomer being the major product. youtube.com The directing effects of the substituents are crucial for achieving the desired regiochemistry.

Limitations of Friedel-Crafts Acylation:

Substrate Reactivity: Highly deactivated aromatic rings are not suitable for this reaction. sigmaaldrich.com

Catalyst Stoichiometry: The Lewis acid catalyst is often consumed by complexation with the product ketone, requiring more than a catalytic amount. organic-chemistry.orgwikipedia.org

Functional Group Incompatibility: Certain functional groups can interfere with the reaction. sigmaaldrich.com

Grignard Reagent Applications in Propiophenone Synthesis

Grignard reagents provide a versatile method for carbon-carbon bond formation and can be adapted for ketone synthesis. The synthesis of a ketone using this method typically involves the reaction of a Grignard reagent (R-MgX) with a nitrile (R'-C≡N). The initial reaction forms an imine salt intermediate, which upon acidic workup, hydrolyzes to yield a ketone.

For the synthesis of this compound, a potential route involves the reaction of an ethylmagnesium halide with a protected 3-chloro-4-hydroxybenzonitrile. The starting material, 2-chloro-4-hydroxybenzonitrile, is commercially available. sigmaaldrich.combiosynth.com The hydroxyl group would require protection before the Grignard reaction to prevent it from reacting as an acid. Following the Grignard addition and hydrolysis, deprotection would yield the final product. This multi-step approach allows for the construction of the propiophenone structure. youtube.com

Catalytic Ketonization Methods

Catalytic ketonization represents a "green chemistry" approach to ketone synthesis, often proceeding in a single step without the need for solvents. researchgate.net This method involves the decarboxylative cross-ketonization of two different carboxylic acids at high temperatures over a solid catalyst. google.comgoogle.com For the synthesis of a propiophenone, benzoic acid and propionic acid would be the reactants. google.com

The reaction produces the desired ketone, carbon dioxide, and water as the main products. researchgate.net However, homo-ketonization can occur, leading to by-products like diethyl ketone. google.com Research has focused on developing catalysts that improve the selectivity for the cross-ketonization product. For instance, magnetite (Fe₃O₄) nanoparticles have been used as a catalyst for the decarboxylative cross-ketonization of aryl and alkyl carboxylic acids, achieving yields of up to 80%. google.com Another study utilized a manganese oxide on alumina (B75360) (MnO₂/Al₂O₃) catalyst for the ketonization of propionic acid. researchgate.net

A patented process describes the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a calcium acetate (B1210297) catalyst on alumina at temperatures between 400°C and 600°C. google.com This method aims to minimize the formation of by-products. google.com

Table 1: Comparison of Catalysts in Ketonization Reactions

| Catalyst | Reactants | Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| Magnetite (Fe₃O₄) nanoparticles | m-Toluic acid and Phenylacetic acid | Cross-adduct vs. Homo-ketonization product | 80% yield, 10:1 ratio | google.com |

| 20% wt MnO₂/Al₂O₃ | Propionic acid | 3-Pentanone | Full conversion, near-complete selectivity | researchgate.net |

| Calcium acetate on alumina | Benzoic acid and Propionic acid | Propiophenone | 54-56% Propiophenone | google.com |

Advanced Synthetic Strategies and Reaction Conditions for this compound

More advanced synthetic methodologies offer improvements in efficiency, selectivity, and environmental impact compared to traditional routes.

Phase-Transfer Catalysis in Propiophenone Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgdalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, where the reaction can then occur. wikipedia.orgresearchgate.net This method often leads to faster reactions, higher yields, and milder reaction conditions, reducing the need for harsh solvents. dalalinstitute.comfzgxjckxxb.com

In the context of propiophenone synthesis, PTC could be applied to acylation or alkylation reactions. For instance, in a reaction involving an aqueous solution of a phenoxide salt and an organic solution of an acyl chloride, the PTC would transport the phenoxide anion into the organic phase to react. Chiral phase-transfer catalysts have also been developed for asymmetric synthesis, which can lead to enantioenriched products. core.ac.uk The use of PTC is considered a green chemistry approach because it can reduce waste and allow for the use of water as a solvent. researchgate.netfzgxjckxxb.com

Table 2: Common Phase-Transfer Catalysts

| Catalyst Type | Examples | Application | Source |

|---|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride | General PTC for anionic reactants | wikipedia.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher temperature applications | wikipedia.org |

| Crown Ethers | 18-Crown-6 | Solubilizing alkali metal cations in organic phases | wikipedia.org |

| Polyethylene Glycols (PEGs) | - | Practical and industrial applications | wikipedia.org |

Regioselective Functionalization Techniques

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds like this compound. The goal is to control the position of the incoming propionyl group on the 2-chlorophenol ring. In Friedel-Crafts acylation, the existing substituents (chloro and hydroxyl groups) direct the incoming electrophile primarily to the ortho and para positions relative to themselves. The interplay of these directing effects determines the final product distribution.

Advanced methods for achieving high regioselectivity often involve the use of directing groups or specific catalysts that can favor one constitutional isomer over others. For example, a recent study reported a regioselective route to C3-hydroxyarylated pyrazoles by reacting pyrazole (B372694) N-oxides with arynes under mild conditions, demonstrating that functionalization is not always required at other positions to achieve regioselectivity. nih.gov While this example is for a different heterocyclic system, the principle of developing methods for precise positional control is a key area of modern organic synthesis. koreascience.kr For the target molecule, achieving acylation at the C5 position of 2-chlorophenol (para to the hydroxyl group and meta to the chloro group) requires careful selection of reaction conditions and potentially the use of protecting groups to modulate the directing effects of the substituents.

Synthesis from Precursors

The synthesis of this compound is not typically approached by modifying an acetophenone (B1666503) precursor due to the complexities of carbon chain extension from an acetyl group. Instead, a more direct and industrially significant method is the Fries rearrangement of a suitable phenolic ester. wikipedia.orgchemistrylearner.com This reaction transforms an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.com

The logical precursor for this synthesis is 2-chlorophenyl propionate . This starting material is prepared by the esterification of 2-chlorophenol with propionyl chloride or propionic anhydride. Once the ester is formed, it undergoes the rearrangement reaction. The acyl group (-COCH₂CH₃) migrates from the phenolic oxygen to the carbon atoms of the aromatic ring. aakash.ac.in

The reaction is regioselective, yielding a mixture of ortho and para isomers. In the case of 2-chlorophenyl propionate, the migration can lead to two primary products:

Para-migration: The propanoyl group attaches to the carbon atom opposite the hydroxyl group, yielding the desired This compound .

Ortho-migration: The propanoyl group attaches to a carbon atom adjacent to the hydroxyl group, yielding 1-(5-Chloro-2-hydroxyphenyl)propan-1-one .

Optimization of Reaction Parameters and Yields

The efficiency and selectivity of the Fries rearrangement are highly dependent on several key reaction parameters. The ratio of ortho to para products can be controlled by carefully selecting the temperature, solvent, and catalyst. wikipedia.orgbyjus.com While heavily substituted acyl groups or the presence of deactivating groups on the aromatic ring can lead to lower yields, optimization can significantly improve the outcome. byjus.com

Generally, lower reaction temperatures (≤ 60°C) favor the formation of the para-substituted product, which is the desired isomer in this case. pw.live Conversely, higher temperatures (≥ 160°C) tend to favor the formation of the ortho isomer. pw.live The choice of solvent also plays a critical role; non-polar solvents typically favor the ortho product, while more polar solvents promote para substitution. byjus.com

The table below summarizes the general influence of various parameters on the outcome of a Fries rearrangement.

| Parameter | Condition | Favored Product | Rationale |

| Temperature | Low (e.g., < 60°C) | para-isomer | The para product is thermodynamically more stable. |

| High (e.g., > 160°C) | ortho-isomer | The ortho product is kinetically favored at higher temperatures. | |

| Solvent | Non-polar (e.g., CS₂) | ortho-isomer | Promotes an intramolecular mechanism or reaction within a solvent cage. |

| Polar (e.g., Nitrobenzene) | para-isomer | Favors dissociation and an intermolecular mechanism, allowing the bulkier acylium ion to attack the less hindered para position. | |

| Catalyst | Stoichiometric Lewis Acid | High Conversion | Required in excess as it complexes with both starting material and product. organic-chemistry.org |

| Catalytic Strong Acid | Greener Process | Alternatives like sulfonic acids can drive the reaction while being more environmentally friendly. organic-chemistry.org |

Mechanistic Investigations of Synthetic Transformations

Detailed Reaction Mechanisms of Key Synthetic Steps

The widely accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium carbocation intermediate. wikipedia.orgchemistrylearner.com The process can be detailed in the following steps:

Catalyst Coordination : A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester (2-chlorophenyl propionate). This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. vedantu.com

Acylium Ion Formation : The coordination polarizes the ester bond between the acyl group and the phenolic oxygen. This leads to a rearrangement where the Lewis acid shifts to the phenolic oxygen, causing the C-O bond to cleave and generate a free propanoyl acylium ion (CH₃CH₂CO⁺). aakash.ac.invedantu.com

Electrophilic Aromatic Substitution : The highly reactive acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the 2-chlorophenol intermediate. This substitution occurs preferentially at the ortho and para positions relative to the powerful activating hydroxyl group. wikipedia.org

Deprotonation and Workup : A proton is abstracted from the ring to restore aromaticity. A final aqueous acid workup step liberates the final hydroxy aryl ketone product from its complex with the catalyst. byjus.com

The reaction can proceed via both intramolecular (the acylium ion never fully leaves the solvent cage) and intermolecular (the acylium ion is free in solution) pathways, with the solvent polarity influencing the dominant mechanism. wikipedia.org

Role of Catalysts in Reaction Pathways

Catalysts are essential to the Fries rearrangement, as the reaction does not proceed without them. Their primary role is to facilitate the generation of the key acylium carbocation electrophile. vedantu.com

Lewis Acids : Traditional catalysts like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) are highly effective. sigmaaldrich.comsigmaaldrich.com They function as potent electron acceptors, coordinating with the ester's carbonyl oxygen to weaken the C-O bond and promote its cleavage. vedantu.com A significant drawback is that they are required in stoichiometric excess because they form stable complexes with the final phenolic product, rendering them inactive. organic-chemistry.org

Brønsted Acids : Strong protic acids such as hydrogen fluoride (B91410) (HF) or methanesulfonic acid can also catalyze the reaction by protonating the ester and facilitating the formation of the acylium ion. organic-chemistry.org

Solid Acid Catalysts : In efforts to develop greener processes, solid acid catalysts like zeolites and sulfated zirconia have been investigated. These catalysts offer the advantage of easier separation from the reaction mixture and potential for recyclability, although they can sometimes be deactivated by the reaction components. organic-chemistry.orgrsc.org Zinc powder has also been shown to catalyze the reaction selectively. organic-chemistry.org

Green Chemistry Principles in Synthetic Design and Implementation

Traditional Fries rearrangement and Friedel-Crafts acylation reactions often employ stoichiometric amounts of corrosive catalysts and hazardous solvents like nitrobenzene, presenting significant environmental challenges. rsc.orgroutledge.com Modern synthetic chemistry has focused on developing "greener" alternatives to mitigate this impact.

Key green chemistry approaches applicable to the synthesis of this compound include:

Replacement of Hazardous Catalysts : There is a strong emphasis on replacing AlCl₃ with more environmentally benign options. Solid acid catalysts such as sulfated zirconia, clays, and zeolites are attractive because they are non-corrosive, reusable, and reduce the amount of toxic waste. rsc.orgroutledge.com

Use of Greener Solvents and Reagents : Methanesulfonic acid is considered an environmentally friendly acid for promoting these reactions. organic-chemistry.org Furthermore, using methanesulfonic anhydride as an activating agent allows for the preparation of aryl ketones with minimal metallic or halogenated waste. organic-chemistry.orgacs.org The use of recyclable ionic liquids as both solvent and catalyst is another promising avenue. numberanalytics.com

Alternative Energy Sources : The Photo-Fries rearrangement is a variant that uses UV light to induce the reaction without any catalyst, proceeding through a radical mechanism. wikipedia.orgsigmaaldrich.com While often suffering from low yields in commercial applications, it represents a completely catalyst-free approach. Microwave-assisted synthesis is another technique used to reduce reaction times and energy consumption. sigmaaldrich.com

Atom Economy and Waste Minimization : Designing processes that use catalytic amounts of reagents rather than stoichiometric quantities significantly reduces waste. numberanalytics.com Optimizing reactions to maximize the yield of the desired para-isomer over the ortho-isomer also improves atom economy by minimizing the formation of unwanted byproducts.

Chemical Reactivity and Derivatization of 1 3 Chloro 4 Hydroxyphenyl Propan 1 One

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The benzene (B151609) ring of 1-(3-Chloro-4-hydroxyphenyl)propan-1-one is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. This directing group primarily facilitates the introduction of electrophiles at the positions ortho and para to it. However, the existing substituents—the chloro and propanoyl groups—also influence the regioselectivity of these reactions. The hydroxyl group is a strongly activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director, and the propanoyl group is a deactivating meta-director.

A notable example of electrophilic aromatic substitution on a similar compound, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, is chloromethylation. This reaction utilizes paraformaldehyde and hydrochloric acid to generate a chloromethylating agent in situ. lumenlearning.com The electron-rich aromatic ring attacks the chloromethyl cation (CH₂Cl⁺) in a typical EAS mechanism. lumenlearning.com For this related isomer, the reaction is optimized at temperatures between 40–50°C using concentrated hydrochloric acid over 4.5 hours, yielding the chloromethylated product. lumenlearning.com It is expected that this compound would undergo similar EAS reactions, such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, with the regiochemical outcome determined by the combined directing effects of the existing substituents.

Carbonyl Group Reactivity and Functionalization

The carbonyl group of the propanone side chain is a key site for a variety of chemical transformations, primarily involving nucleophilic additions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Reduction Reactions to Alcohol Derivatives

The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(3-chloro-4-hydroxyphenyl)propan-1-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, NaBH₄ is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or carboxylic acids that might be present in more complex derivatives. Industrial-scale reductions might employ catalytic hydrogenation.

A typical laboratory-scale reduction of a related compound, 3-(4-chlorophenyl)-1-propanone, to the corresponding alcohol is achieved using sodium borohydride. Similarly, the reduction of 3-(4-chlorophenyl)propanoic acid to 3-(4-chlorophenyl)propan-1-ol (B1580537) is effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF).

Nucleophilic Addition Reactions

The carbonyl carbon is electrophilic and can be attacked by a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the extension of the carbon skeleton. For example, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would lead to the formation of a tertiary alcohol after acidic workup. It is crucial that the phenolic hydroxyl group is protected prior to the addition of such strong organometallic nucleophiles, as they are also strong bases and would otherwise deprotonate the phenol.

Halogen Atom Reactivity and Modifications (e.g., Substitution Reactions)

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions due to the high strength of the aryl-halide bond. However, its substitution can be achieved under specific and often harsh reaction conditions, or through transition metal-catalyzed cross-coupling reactions. For instance, in the synthesis of the anthelmintic drug rafoxanide, a similar chloro-substituted aromatic compound undergoes nucleophilic aromatic substitution with a phenoxide ion in the presence of a copper catalyst at elevated temperatures. libretexts.org This suggests that the chlorine atom in this compound could potentially be replaced by other nucleophiles, such as amines, alkoxides, or thiolates, using methodologies like the Buchwald-Hartwig amination or Ullmann condensation.

Hydroxyl Group Derivatization (e.g., Alkylation, Esterification)

The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in a variety of reactions, most notably alkylation and esterification.

Alkylation: The Williamson ether synthesis is a classic method for the formation of ethers from alcohols. masterorganicchemistry.comyoutube.com In this reaction, the phenoxide ion, generated by treating this compound with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. masterorganicchemistry.com For example, reaction with methyl iodide (CH₃I) would yield 1-(3-chloro-4-methoxyphenyl)propan-1-one.

Esterification: Esters can be formed by reacting the phenolic hydroxyl group with carboxylic acids or their derivatives. A common method is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. For instance, treatment with acetyl chloride would yield 4-acetyl-2-chlorophenyl propanoate.

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the reduction of the carbonyl group with a mild reducing agent like NaBH₄ can be achieved without affecting the chloro substituent on the aromatic ring. Conversely, harsh conditions required for nucleophilic aromatic substitution of the chlorine atom might also lead to reactions at the hydroxyl or carbonyl group if they are not protected. The choice of reagents and reaction conditions is therefore critical in directing the transformation to the desired site. For example, in the presence of a strong base, the acidic phenolic proton will be removed preferentially over any reaction at the less reactive C-H bonds of the alkyl chain.

Regioselectivity is particularly important in electrophilic aromatic substitution reactions on the phenolic ring. The hydroxyl group is a powerful ortho-, para-director, while the chloro group is a weaker ortho-, para-director and the propanoyl group is a meta-director. The ultimate position of substitution by an incoming electrophile will be determined by the interplay of these directing effects and steric hindrance. Generally, the positions ortho to the strongly activating hydroxyl group are the most likely sites of substitution.

Molecular Interactions and Biological Activities of 1 3 Chloro 4 Hydroxyphenyl Propan 1 One Preclinical and in Vitro Investigations

General Biological Activities of Propiophenone (B1677668) Class Compounds

Propiophenone and its derivatives represent a class of chemical compounds with a range of observed biological activities in non-human studies. These activities, investigated in laboratory settings, suggest potential therapeutic applications.

Certain derivatives of propiophenone have been investigated for their pain-relieving properties in preclinical models. For instance, some 4-N-propionyl analogs of 4-methoxycarbonyl fentanyl, which share a propionyl group, have demonstrated potent narcotic analgesic activity in mouse hot plate tests. nih.gov Specifically, certain analogs were found to be more potent than the parent compound, 4-methoxycarbonyl fentanyl. nih.gov Preclinical assessment of analgesic drugs often involves models of acute pain in animals, where the drug's ability to reduce pain-related behaviors is measured. nih.govbibliomed.org The efficacy of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), has been demonstrated in mouse models of acute pain, where it was found to be as effective as the standard drug piroxicam. dovepress.com These studies on related structures highlight the potential for compounds within the propiophenone class to exhibit analgesic effects.

The anti-inflammatory potential of the propiophenone class is suggested by studies on related compounds. For example, derivatives of flavanone (B1672756), which, like 1-(3-chloro-4-hydroxyphenyl)propan-1-one, are polyphenolic, have been shown to possess anti-inflammatory properties in vitro. nih.gov Methyl derivatives of flavanone were found to inhibit the production of nitric oxide (NO) and modulate pro-inflammatory cytokines in stimulated macrophage cell lines. nih.gov Phthalide derivatives have also been identified as promising anti-inflammatory agents, with one compound in particular showing a significant inhibitory rate against LPS-induced NO over-expression and demonstrating therapeutic effects in a rat arthritis model. nih.gov These findings on structurally related compounds indicate that the propiophenone scaffold may be a basis for developing new anti-inflammatory agents.

The ability of propiophenone-related compounds to modulate neurological activity has been explored in several preclinical studies. Neuroprotective agents can defend the nervous system from damage and may promote repair mechanisms in the brain. mdpi.com For example, 4-hydroxytamoxifen (B85900) (4-OHT), a metabolite of tamoxifen, has demonstrated neuroprotective activity, although its use can be associated with side effects at therapeutic doses. bohrium.com Edaravone, a free radical scavenger, has shown neuroprotective effects against oxidative stress and neuronal damage in various models. dovepress.comdovepress.com Furthermore, some phenylenediamine derivatives have been found to protect neuronal cells from oxidative stress-induced death at nanomolar concentrations, independent of their antioxidant activities. nih.gov Propolis, a natural product containing phenolic compounds, has also been shown to have neuroprotective effects in human neuronal cells. nih.gov

Specific Biological Activities of this compound and its Derivatives

While research on this compound is still emerging, studies on its structural analogs provide insights into its potential biological activities.

Protein Tyrosine Phosphatase 1B (PTP-1B) is a key regulator in several signaling pathways, and its inhibition is a target for the treatment of type 2 diabetes and obesity. nih.govnih.gov While direct studies on this compound are limited, research on related halogenated phenolic compounds suggests a potential for PTP-1B inhibition. For instance, several bromophenol derivatives isolated from algae have demonstrated significant inhibitory activity against PTP-1B in vitro. nih.gov One study reported IC50 values for three different bromophenols to be 3.4 µM, 4.5 µM, and 2.8 µM, respectively. nih.gov The presence of a halogen (chlorine) and a phenolic hydroxyl group in this compound suggests it may also interact with and inhibit PTP-1B.

Table 1: In Vitro PTP-1B Inhibitory Activity of Selected Bromophenol Derivatives

| Compound | Source Organism | IC50 (µM) |

| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | Rhodomela confervoides and Leathesia nana | 3.4 nih.gov |

| 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde | Rhodomela confervoides and Leathesia nana | 4.5 nih.gov |

| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | Rhodomela confervoides and Leathesia nana | 2.8 nih.gov |

This table presents data for bromophenol derivatives, which are structurally related to this compound, to illustrate the potential for halogenated phenols to inhibit PTP-1B. Data for this compound itself is not currently available.

The potential of this compound and its derivatives as anticancer agents has been investigated in vitro. A close structural analog, 4-Hydroxypropiophenone (4-HPPP), has been shown to exhibit cytotoxic and antiproliferative effects on the MCF-7 human breast cancer cell line. ijcrt.org This study found that 4-HPPP induced apoptosis and inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 100 µg/ml after 24 hours of treatment. ijcrt.org

Furthermore, other chlorinated compounds have demonstrated anticancer properties. For instance, a series of novel 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs, some containing a chlorophenyl group, were evaluated for their cytotoxic activity in various human cancer cell lines, with some compounds showing high activity. nih.gov Chalcone (B49325) derivatives, which share a similar three-carbon bridge to propiophenones, have also been synthesized and screened for cytotoxicity against human colon carcinoma cells, with some exhibiting potent activity. nih.gov

Table 2: In Vitro Cytotoxicity of 4-Hydroxypropiophenone (4-HPPP)

| Cell Line | Compound | IC50 | Incubation Time |

| MCF-7 (Human Breast Cancer) | 4-Hydroxypropiophenone (4-HPPP) | 100 µg/ml ijcrt.org | 24 hours ijcrt.org |

This table shows the cytotoxic effect of 4-Hydroxypropiophenone (4-HPPP), a close structural analog of this compound, on a human breast cancer cell line.

Antimicrobial Activity against Pathogens (In Vitro)

There is a lack of specific studies detailing the in vitro antimicrobial activity of this compound against pathogenic microorganisms. While research on structurally related compounds, such as certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated antimicrobial effects against a range of bacteria and fungi, similar dedicated investigations for this compound are not presently found in publicly accessible scientific literature.

Antioxidant Properties (In Vitro)

Similarly, there is a scarcity of published data specifically examining the in vitro antioxidant properties of this compound. Standard antioxidant assays, which would quantify its capacity to scavenge free radicals or chelate pro-oxidant metals, have not been reported for this particular compound in available research.

Molecular Mechanisms of Action (In Vitro and Preclinical Studies)

The molecular mechanisms underlying the potential biological effects of this compound are an area requiring significant investigation.

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

While it has been suggested that the structural features of this compound, such as its hydroxyl and chloro groups, could allow for interactions with molecular targets like enzymes and receptors, specific examples and detailed binding studies are not currently available. The potential for the hydroxyl group to form hydrogen bonds and the chloro group to participate in other interactions suggests that this compound could modulate the function of various proteins, but this remains a hypothetical framework without direct experimental evidence.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is no specific information in the available literature regarding the ability of this compound to modulate cellular pathways such as apoptosis or the cell cycle. Studies on other hydroxyphenyl ketone derivatives have shown activities like the induction of cell cycle arrest in cancer cell lines; however, it is crucial to note that these findings are not directly applicable to this compound without dedicated research.

Structure-Mechanism Relationships and Binding Affinity

A detailed analysis of the structure-mechanism relationships and binding affinity of this compound is not available in the current body of scientific literature. Such studies would be essential to understand how its specific chemical structure dictates its biological activity and its potential for interacting with specific molecular targets.

Structure Activity Relationship Sar Studies of 1 3 Chloro 4 Hydroxyphenyl Propan 1 One Derivatives

Impact of Chloro Substitution Position and Nature on Biological Activity

The presence and position of a halogen atom, such as chlorine, on the phenyl ring are significant determinants of a molecule's physicochemical properties and, consequently, its biological activity. The chloro group's electron-withdrawing nature and lipophilicity can influence everything from binding affinity to metabolic stability.

Research on related scaffolds provides a framework for understanding these effects. For instance, in studies on 3',4',7-trihydroxyflavylium, the introduction of a chloro substituent at position 3 was found to dramatically increase the acidity of the flavylium (B80283) cation. nih.gov This highlights the powerful inductive effect of chlorine, which can alter the ionization state of nearby functional groups. In the context of 1-(3-chloro-4-hydroxyphenyl)propan-1-one, the chloro group at the C3 position is expected to increase the acidity of the adjacent C4-hydroxyl group.

Furthermore, studies on other classes of compounds, such as chalcone (B49325) derivatives, have shown that halogen substitution can enhance biological properties. The substitution of a bromo group, for example, can improve molecular hyperpolarizabilities and reduce intermolecular dipole-dipole interactions, which may influence crystal packing and solid-state properties. nih.gov Similarly, in a series of semicarbazone derivatives, a 3-chloro-4-fluoro substitution pattern on the phenyl ring was a key feature of compounds evaluated for antimicrobial activity. researchgate.net Research into antiplasmodial 1,2,5-oxadiazoles also identified 3-chloro-4-methoxy derivatives as having high activity, suggesting that the 3-chloro substitution is favorable for this particular biological target. mdpi.com

The data below, drawn from studies on analogous compound series, illustrates how different substitution patterns on a phenyl ring can modulate biological activity.

Table 1: Illustrative Impact of Phenyl Ring Substitution on Biological Activity (Note: Data is illustrative, based on findings from related but distinct chemical series to demonstrate SAR principles.)

| Compound Series | R1 (Position 3) | R2 (Position 4) | Biological Activity (Example) | Reference |

|---|---|---|---|---|

| Semicarbazones | -Cl | -F | Antimicrobial Activity | researchgate.net |

| 1,2,5-Oxadiazoles | -Cl | -OCH₃ | High Antiplasmodial Activity | mdpi.com |

Role of the Hydroxyl Group in Molecular Recognition and Activity

The hydroxyl (-OH) group is a critical functional group in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.net This dual capacity allows it to form strong, directional interactions with amino acid residues in protein binding sites, such as aspartate, glutamate, serine, and threonine. researchgate.net The strategic placement of a hydroxyl group can, therefore, anchor a ligand to its biological target, contributing significantly to binding affinity. researchgate.net

For this compound, the hydroxyl group at the C4 position is poised to play a crucial role in molecular recognition. Its ability to form hydrogen bonds is fundamental to the interaction with various biological targets. researchgate.net Studies on the structurally related 3-chloro-4-hydroxyphenylacetic acid have confirmed that its hydroxyl group readily participates in O-H···O hydrogen bonding interactions, forming key structural motifs in its crystalline state. nih.gov

Table 2: Comparison of -OH vs. -OCH₃ Substitution on Biological Activity (Note: Data is illustrative, based on findings from related but distinct chemical series.)

| Compound Series | Phenyl Ring Substituent | Biological Activity Finding | Reference |

|---|---|---|---|

| Semicarbazones | 4-OH | Good antibacterial activity | researchgate.net |

Influence of the Propanone Backbone and Side Chain Modifications on Activity

The propanone backbone of this compound serves as the structural core, connecting the substituted phenyl ring to a short alkyl chain. The ketone group within this backbone is a key feature, acting as a hydrogen bond acceptor and conferring a degree of reactivity to the molecule. The length, flexibility, and substitution of this propanone chain can profoundly influence how the molecule orients itself within a receptor's binding pocket.

Modifications to this backbone are a common strategy in medicinal chemistry to optimize activity. For example:

Chain Length: Altering the number of carbon atoms (e.g., from propanone to butanone or ethanone) would change the distance between the phenyl ring and the terminal methyl group, which could be critical for achieving an optimal fit with a biological target.

Branching: Introducing alkyl groups on the alpha or beta carbons of the propane (B168953) chain would increase steric bulk, potentially leading to enhanced selectivity for a specific receptor isoform or, conversely, a loss of activity due to steric hindrance.

Functional Group Conversion: Reducing the ketone to a secondary alcohol would introduce a new hydrogen bond donor and a chiral center, dramatically altering the molecule's interaction profile and stereochemical properties.

While direct SAR studies on the propanone backbone of this specific compound are not widely published, the principles are well-established in drug development. The structural motif combining a ketone and a chlorine substituent is recognized for its value in organic synthesis, allowing for further reactions to create more complex molecules.

Table 3: Hypothetical SAR of Propanone Backbone Modifications

| Modification to Propanone Chain | Potential Impact on Activity | Rationale |

|---|---|---|

| Shorten to Ethanone | Altered potency/selectivity | Changes distance between key pharmacophores. |

| Lengthen to Butanone | Altered potency/selectivity | May access different sub-pockets in the binding site. |

| Add Methyl group at C2 | Increased steric hindrance | May improve selectivity or cause steric clash. |

Conformational Analysis and Its Correlation with Bioactivity

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that result from rotation around single bonds. For a flexible molecule like this compound, multiple conformations exist, each with a different energy level. The lowest-energy, or most stable, conformation is often the one that is biologically active, as it represents the shape the molecule is most likely to adopt when binding to a receptor.

Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the preferred conformation of a molecule. mdpi.com Key conformational features for this compound would include the dihedral angle between the plane of the phenyl ring and the carbonyl group, as well as the rotational angles within the propyl chain.

Computational Chemistry and Molecular Modeling of 1 3 Chloro 4 Hydroxyphenyl Propan 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For compounds structurally similar to 1-(3-chloro-4-hydroxyphenyl)propan-1-one, such as chalcones and other propanone derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to optimize the molecular geometry and predict various electronic properties. materialsciencejournal.orgresearchgate.nettandfonline.com

Studies on analogous compounds, for instance (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, reveal important details about bond lengths and angles. materialsciencejournal.orgresearchgate.net For example, the carbonyl group (C=O) bond length can be influenced by intramolecular hydrogen bonding. materialsciencejournal.org In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the carbonyl oxygen, affecting its electronic and structural characteristics.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. For a related chalcone (B49325) derivative, the energy gap was calculated to be around 3.75 eV, indicating its potential for chemical interactions. Molecular electrostatic potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. materialsciencejournal.orgresearchgate.nettandfonline.com In these maps, negative potential regions (often around electronegative atoms like oxygen) indicate sites for electrophilic attack, while positive regions (around hydrogen atoms) suggest sites for nucleophilic attack. researchgate.nettandfonline.com

| MEP Analysis | Negative potential around carbonyl oxygen, positive around hydroxyl hydrogen. | Predicts sites for electrophilic and nucleophilic attack. researchgate.nettandfonline.com |

Molecular Docking and Ligand-Protein Interaction Studies to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. tandfonline.comresearchgate.net For derivatives of this compound, docking studies can be performed to predict their binding affinity and interaction patterns with various biological targets.

In studies involving similar compounds, molecular docking has been used to identify key interactions within the binding pocket of a receptor. nih.govnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. nih.gov For example, the hydroxyl and carbonyl groups of the propanone scaffold are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The chloro-substituted phenyl ring can participate in hydrophobic and halogen bonding interactions. nih.gov

Docking simulations on related compounds against targets like dihydrofolate reductase (DHFR) have shown good binding affinities, with binding energies in the range of -7.0 kcal/mol, suggesting stable ligand-protein complexes. nih.gov The analysis of the docked poses reveals specific amino acid residues that are crucial for binding, providing a rationale for the compound's biological activity and a basis for designing more potent derivatives.

Table 2: Illustrative Molecular Docking Results for Analogous Compounds

| Target Protein | Key Interacting Residues (Hypothetical for the title compound) | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) nih.gov | Ser, Arg, Phe | Hydrogen bonds, π-π stacking | ~ -7.0 |

| 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) nih.gov | His, Phe, Glu | Metal coordination, halogen bonds, hydrogen bonds | ~ -5.0 to -9.4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that correlates these descriptors with the observed activity. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). Such models can guide the design of new derivatives of this compound with potentially enhanced activity.

Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule and its interactions with its environment, such as a protein receptor, over time.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations in different solvents or within a protein's binding site. When a ligand-protein complex from a docking study is subjected to MD simulations, the stability of the binding pose and the key interactions can be validated.

MD simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event. The trajectories from MD simulations can be analyzed to calculate binding free energies using methods like MM-PBSA or MM-GBSA, which can offer a more accurate estimation of binding affinity than docking scores alone.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. This approach is much faster and more cost-effective than experimental high-throughput screening.

Starting with the scaffold of this compound, a virtual library of novel derivatives can be designed by systematically modifying its structure. For example, different substituents could be introduced on the phenyl ring, or the propanone linker could be altered.

This virtual library can then be screened against a specific protein target using molecular docking. The top-ranked compounds, based on their predicted binding affinities and interaction patterns, can be selected for synthesis and experimental testing. This strategy, known as structure-based virtual screening, has been successfully applied in the discovery of new inhibitors for various targets. nih.gov For instance, a virtual screening campaign could identify derivatives of this compound with improved binding to a target enzyme compared to the parent compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

| 1-(3-Chloro-4-hydroxyphenyl)ethanone |

| 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 3-(2-Hydroxyphenyl)-1-phenyl propanone |

| 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone |

| 1-(3-Bromo-4-hydroxyphenyl)propan-1-one |

| 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one |

| 2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one |

| 3-chloro-1-(4-methylphenyl)propan-1-ol |

| Nitisinone |

| Mesotrione |

| Tembotrione |

| Sulcotrione |

| 5,5-dimethylcyclohexane-2-(2-chloro-4-nitrobenzoyl)-1,3-dione |

| 5,5-dimethyl-2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione |

| 2-hydroxy acetophenone (B1666503) |

| 4-chloro benzaldehyde |

| Resorcinol |

| 3-chloropropionic acid |

| Trifluoromethanesulfonic acid |

| 7-hydroxychroman-4-one |

| 1-(thiophen-2-yl) ethan-1-one |

Applications in Advanced Chemical Synthesis and Research

Intermediate in Fine Chemical Synthesis

1-(3-Chloro-4-hydroxyphenyl)propan-1-one serves as a key chemical intermediate in the synthesis of more complex organic compounds. biosynth.com Its structure, which combines a ketone, a chlorine substituent, and a hydroxylated aromatic ring, provides multiple reactive sites for further chemical modifications. This makes it a versatile building block in organic synthesis. The general class of α-haloketones, to which this compound is related, is recognized for its high reactivity and utility in selective chemical transformations with a variety of reagents. nih.gov Chlorinated acetophenones and related structures are widely employed as intermediates in the production of fine chemicals and active pharmaceutical ingredients. nih.gov The presence of the chloro and hydroxyl groups on the phenyl ring allows for targeted reactions such as nucleophilic substitution or cyclization, making it a valuable precursor in multi-step synthetic pathways.

Building Block for Pharmaceutical Intermediates and Lead Compounds

The molecular framework of this compound is a valuable scaffold for the development of pharmaceutical intermediates and new drug candidates. biosynth.com The 4-hydroxyphenyl moiety is a common feature in biologically active molecules, and its combination with a chlorinated propanone side chain offers a unique starting point for medicinal chemists. nih.gov

Research on structurally related compounds highlights the potential of this chemical family:

Derivatives of similar chlorinated propanones are studied for their potential biological activities, including antioxidant and antimicrobial properties.

The related compound 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is a precursor for synthesizing cytotoxic agents.

Chlorinated acetophenones are used to prepare hydroxypyrimidine derivatives that exhibit histone deacetylase (HDAC) inhibitory activity, a target in cancer therapy. nih.gov

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored to develop novel antimicrobial agents targeting multidrug-resistant bacteria and fungi. nih.gov

These examples underscore the utility of the this compound backbone in generating diverse molecular structures for screening and development in medicinal chemistry.

Precursor for Agrochemical Development

The structural motifs present in this compound are also relevant to the agrochemical industry. Halogenated and hydroxylated aromatic ketones are common precursors in the synthesis of pesticides and herbicides. The reactivity of the compound allows for its incorporation into larger molecules designed to interact with biological targets in pests or weeds. Related chemical structures are utilized in the production of various chemical products, including agrochemicals.

Utilization in the Synthesis of Advanced Materials

While direct applications in materials science for this specific compound are not widely documented, related structures suggest potential utility. The presence of a phenolic hydroxyl group and a reactive ketone function allows for its potential use as a monomer or cross-linking agent in polymer chemistry. For instance, a related compound, 1-Chloro-1-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one, is noted for its potential applications in materials science. evitachem.com The ability of the phenolic group to be oxidized or to participate in condensation reactions, combined with the reactivity of the α-chloro-ketone, could be exploited in creating specialized polymers or functional materials.

Application as Chemical Probes for Biological Systems

Compounds with similar structures are used as biochemical reagents for life science research. medchemexpress.com For example, 3-Chloro-1-(4-hydroxyphenyl)propan-1-one is sold as a biochemical for proteomics research. scbt.com The reactive chloro-ketone group in this compound makes it a candidate for development as a chemical probe. Such probes are designed to covalently bind to specific molecular targets, like enzyme active sites, allowing researchers to study biological pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing enzyme activity and cellular processes, while the chloro group can modulate the compound's reactivity and binding affinity.

Future Directions and Emerging Research Avenues for 1 3 Chloro 4 Hydroxyphenyl Propan 1 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-(3-chloro-4-hydroxyphenyl)propan-1-one and its analogs is a cornerstone of its research and development. While established methods exist, the focus is shifting towards more efficient, environmentally friendly, and economically viable synthetic strategies. Future research in this area will likely concentrate on:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. This includes the potential for biocatalytic methods, employing enzymes to drive specific reactions with high selectivity and under mild conditions.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, especially for large-scale production.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various synthetic steps involved in the preparation of propiophenone (B1677668) derivatives.

Elucidation of Additional Molecular Targets and Biological Pathways

While the biological activities of some derivatives of this compound are known, a comprehensive understanding of their molecular mechanisms remains an active area of investigation. Future research will aim to:

Identify Novel Protein Interactions: Employing techniques like affinity chromatography and mass spectrometry to identify new protein targets for this compound and its derivatives. Understanding these interactions is crucial for elucidating their mechanism of action. The hydroxyl and chloro groups on the phenyl ring are key features that can influence hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity.

Unravel Complex Signaling Pathways: Investigating how these compounds modulate intracellular signaling cascades. This could involve studying their effects on phosphorylation events, gene expression, and other key cellular processes.

Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data to build a holistic view of the biological effects of this compound and its analogs.

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

The development of derivatives with improved potency and selectivity is a major goal in medicinal chemistry. For this compound, this involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the parent compound and evaluating the impact on its biological activity. This helps in identifying the key pharmacophoric features responsible for its effects.

Computational Modeling and Drug Design: Using computer-aided drug design (CADD) techniques to predict the binding affinity of new derivatives to their target proteins. This rational design approach can accelerate the discovery of more potent and selective compounds.

Synthesis of Conformationally Restricted Analogs: Introducing cyclic constraints or other rigid elements into the structure can lock the molecule into a specific conformation, potentially leading to higher affinity and selectivity for its biological target.

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

To expedite the discovery of new drug candidates, modern drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry. virologyresearchservices.compressbooks.pub

Combinatorial Libraries: The synthesis of large libraries of diverse derivatives of this compound can be achieved through combinatorial chemistry. nih.govescholarship.org This involves systematically combining different building blocks to generate a vast number of structurally related compounds. nih.gov

High-Throughput Screening (HTS): These libraries can then be rapidly screened for biological activity using automated HTS assays. virologyresearchservices.compressbooks.pub This allows for the efficient identification of "hit" compounds with desired biological profiles from thousands of candidates. virologyresearchservices.compressbooks.pub The use of microplates in various formats (96, 384, or 1536 wells) is a key feature of HTS. virologyresearchservices.comnih.gov

Advanced Spectroscopic and Structural Characterization Techniques in Research

A thorough understanding of the three-dimensional structure and dynamic properties of this compound and its derivatives is essential for rational drug design and for interpreting their biological activity. Future research will leverage advanced analytical techniques, including:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict and interpret spectroscopic data (IR, NMR), providing insights into the electronic structure and reactivity of the molecules. nih.govrsc.org

Exploration of New Applications in Materials Science and Nanotechnology

The unique chemical properties of this compound and its derivatives suggest potential applications beyond the realm of medicine.

Organic Electronics: The aromatic and ketone functionalities could be exploited in the design of new organic semiconductors or materials with interesting photophysical properties.

Nanoparticle Functionalization: These compounds could be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their use in targeted drug delivery systems.

Development of Novel Polymers: Incorporation of this structural motif into polymer chains could lead to new materials with tailored thermal, mechanical, or optical properties. Theoretical investigations into related structures suggest potential for applications in nonlinear optics (NLO). rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。